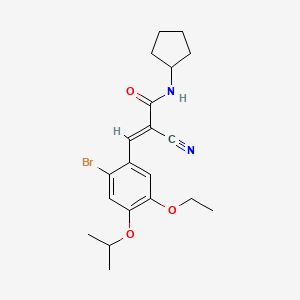![molecular formula C18H26N2O4 B4813734 5,5-Dimethyl-3-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione](/img/structure/B4813734.png)
5,5-Dimethyl-3-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione
Overview
Description
5,5-Dimethyl-3-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione is an organic compound with a complex structure that includes an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione typically involves multiple steps. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which uses alpha-halo ketones and ammonia . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5,5-Dimethyl-3-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhydantoin: Shares the imidazolidine-2,4-dione core but lacks the extended phenoxy and ethoxy groups.
Bilastine: Contains a similar phenoxy group but differs in the overall structure and functional groups.
Uniqueness
5,5-Dimethyl-3-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5,5-dimethyl-3-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13(2)14-6-5-7-15(12-14)24-11-10-23-9-8-20-16(21)18(3,4)19-17(20)22/h5-7,12-13H,8-11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFZDRISAXVCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCOCCN2C(=O)C(NC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4813661.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4813662.png)
![N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4813668.png)
![N-(2-CHLORO-4-METHYLPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4813675.png)
![4-butoxy-N-[(2-carbamoylphenyl)carbamothioyl]benzamide](/img/structure/B4813681.png)
![2-(propan-2-ylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4813684.png)


![1-[1-(Pyridin-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B4813701.png)
![2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4813708.png)
![(4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE](/img/structure/B4813714.png)
![1'-(3-CHLORO-4-FLUOROBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B4813737.png)
![7-chloro-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4813743.png)
![2-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4813745.png)
